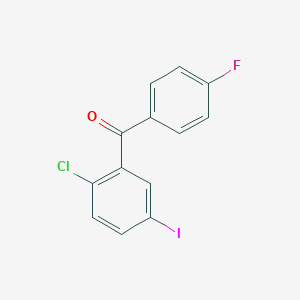

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2-chloro-5-iodophenyl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-12-6-5-10(16)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYGUQLVFSPVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301045098 | |

| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915095-86-2 | |

| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chlor-5-iod-phenyl)-(4-fluoro-phenyl)-methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915095862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301045098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DJ5QSH47AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of the SGLT2 inhibitor, Empagliflozin.[1][2] This document details the necessary experimental protocols and data interpretation required to confirm the chemical identity and purity of this critical compound.

Chemical Identity and Properties

This compound is a substituted benzophenone with the following fundamental properties:

| Property | Value | Reference |

| Chemical Formula | C₁₃H₇ClFIO | [1] |

| Molecular Weight | 360.55 g/mol | [1] |

| CAS Number | 915095-86-2 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 64-70 °C | [] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. Two common procedures are outlined below.

Experimental Protocol 1: Synthesis via Acyl Chloride

This protocol involves the conversion of 2-chloro-5-iodobenzoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts reaction with fluorobenzene.

Materials:

-

2-chloro-5-iodobenzoic acid

-

Oxalyl chloride or thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Acyl Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid in dichloromethane, add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride and stir the mixture at room temperature until the reaction is complete (cessation of gas evolution).

-

Friedel-Crafts Acylation: In a separate flask, prepare a slurry of anhydrous aluminum chloride in fluorobenzene and cool the mixture in an ice bath. Slowly add the freshly prepared 2-chloro-5-iodobenzoyl chloride solution to the slurry while maintaining the temperature below 5°C.[1]

-

Reaction Quench and Work-up: After the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with dilute hydrochloric acid, water, dilute sodium hydroxide solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.[1]

Experimental Protocol 2: Alternative Synthesis Route

Another patented method involves the nitration of o-chlorobenzoic acid, followed by Friedel-Crafts acylation, reduction of the nitro group, and finally a Sandmeyer reaction to introduce the iodine. This multi-step synthesis provides an alternative pathway to the target molecule.

Structure Elucidation Workflow

The confirmation of the structure of this compound relies on a combination of spectroscopic techniques. The logical workflow for this process is illustrated below.

Caption: Logical workflow for the synthesis, purification, and structural elucidation of this compound.

Spectroscopic Data and Analysis

While specific, publicly available spectra for this exact compound are limited, chemical suppliers often provide a Certificate of Analysis (CoA) which includes key analytical data.[5][6][7] The expected data from various spectroscopic techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the di-substituted phenyl ring and the tri-substituted phenyl ring will exhibit distinct splitting patterns (doublets, triplets, or doublet of doublets) due to coupling with neighboring protons.

Expected ¹³C NMR Data: The carbon NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon is expected to appear significantly downfield (typically in the range of 190-200 ppm). The carbons attached to electronegative atoms (Cl, I, F) will also show characteristic chemical shifts.

General Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (360.55 g/mol ). Due to the presence of chlorine and iodine, characteristic isotopic patterns for the molecular ion and fragment ions are expected. Common fragmentation pathways for benzophenones involve cleavage at the carbonyl group.

General Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data: The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. Other characteristic bands for C-Cl, C-I, C-F, and aromatic C-H and C=C bonds will also be present.

General Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compound.

Expected HPLC Data: A pure sample of this compound should show a single major peak in the HPLC chromatogram. The retention time of the peak is dependent on the specific HPLC conditions (column, mobile phase, flow rate).

General Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent.

-

Chromatographic Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase (e.g., a mixture of acetonitrile and water).

-

Detection: Detect the eluting compound using a UV detector at an appropriate wavelength.

-

Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak.

Conclusion

The comprehensive structural elucidation of this compound is achieved through a synergistic application of synthetic chemistry and various spectroscopic and chromatographic techniques. By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers and scientists can confidently verify the identity, structure, and purity of this vital pharmaceutical intermediate, ensuring the quality and efficacy of the final active pharmaceutical ingredient, Empagliflozin.

References

- 1. This compound | 915095-86-2 [chemicalbook.com]

- 2. This compound CAS 915095-86-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound 915095-86-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaoffer.com [pharmaoffer.com]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS 915095-86-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, a key intermediate in the synthesis of innovative pharmaceuticals.

Chemical Properties and Data

This compound is an organic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its structural features, including the presence of chloro, iodo, and fluoro moieties, contribute to its reactivity and utility in the synthesis of complex molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of CAS 915095-86-2 is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 915095-86-2 | [1][2] |

| Molecular Formula | C₁₃H₇ClFIO | [1] |

| Molecular Weight | 360.55 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Off-white solid | [3] |

| Melting Point | 64-70 °C | N/A |

| Boiling Point | 415 °C | N/A |

| Density | 1.752 g/cm³ | N/A |

| Solubility | Soluble in dichloromethane, acetone, and ethanol. Slightly soluble in chloroform and ethyl acetate. | [3] |

| InChI Key | KNYGUQLVFSPVRI-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C=C1I)C(=O)C2=CC=C(C=C2)F)Cl | [1] |

Experimental Protocols

The primary application of this compound is as a key intermediate in the synthesis of Empagliflozin, a potent and selective SGLT-2 inhibitor.[1] The synthesis of this intermediate is typically achieved through a Friedel-Crafts acylation reaction.

Synthesis of this compound

This protocol describes a common method for the preparation of the title compound.

Materials:

-

5-Iodo-2-chlorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM)

-

Fluorobenzene

-

Anhydrous aluminum trichloride (AlCl₃)

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol or Isopropanol for recrystallization

Procedure:

-

Acid Chloride Formation: In a reaction vessel, suspend 5-iodo-2-chlorobenzoic acid in dichloromethane. Add a catalytic amount of DMF. To this suspension, add oxalyl chloride or thionyl chloride dropwise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (cessation of gas evolution). The solvent is then removed under reduced pressure to yield the crude 2-chloro-5-iodobenzoyl chloride.[1][3]

-

Friedel-Crafts Acylation: In a separate flask, add anhydrous aluminum trichloride to fluorobenzene. Cool the mixture in an ice bath. To this, add the previously prepared 2-chloro-5-iodobenzoyl chloride dissolved in dichloromethane dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at a controlled temperature for approximately 1 hour.[1]

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and 1 M NaOH solution or saturated NaHCO₃ solution, followed by brine.[1][3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol or isopropanol to afford this compound as an off-white solid.[1][3]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for CAS 915095-86-2.

Application in Empagliflozin Synthesis

CAS 915095-86-2 is a critical precursor in the multi-step synthesis of Empagliflozin. The ketone group in the intermediate undergoes further reactions, including reduction and coupling with a protected glucose derivative, to form the final drug substance.

Caption: Role of CAS 915095-86-2 in Empagliflozin synthesis.

Signaling Pathway: SGLT-2 Inhibition

Empagliflozin, synthesized using the title compound, acts by inhibiting the Sodium-Glucose Co-transporter 2 (SGLT-2) in the proximal tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to its excretion in the urine.

Caption: Mechanism of SGLT-2 inhibition by Empagliflozin.

Safety Information

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety evaluation. Always consult the relevant safety data sheets for all reagents used in the experimental protocols.

References

The Pivotal Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in Empagliflozin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the intermediate, (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, in the synthesis of empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor. We will delve into the core reaction mechanisms, provide a synopsis of quantitative data, and present detailed experimental protocols.

Introduction: The Significance of a Key Intermediate

Empagliflozin is a cornerstone in the management of type 2 diabetes, and its complex synthesis hinges on the strategic use of key intermediates. Among these, this compound (Compound 1 ) serves as a crucial building block, providing the foundational diarylmethane core of the final active pharmaceutical ingredient (API). The subsequent chemical transformations of this intermediate are pivotal in achieving the desired molecular architecture of empagliflozin.

The Synthetic Pathway: Mechanism of Action

The synthesis of empagliflozin, involving this compound, can be broadly categorized into three key stages:

-

Formation of the Diaryl Ketone Core: The synthesis commences with the formation of Compound 1 via a Friedel-Crafts acylation reaction.

-

Elaboration of the Aglycone Moiety: This stage involves the introduction of the tetrahydrofuran side chain and the reduction of the ketone functionality.

-

Glycosylation and Deprotection: The final steps involve the coupling of the aglycone with a protected glucose derivative, followed by the removal of protecting groups to yield empagliflozin.

Stage 1: Friedel-Crafts Acylation for the Synthesis of this compound

The initial and critical step is the Friedel-Crafts acylation of fluorobenzene with 2-chloro-5-iodobenzoyl chloride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction Mechanism:

The mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Stage 2: Formation of the Diaryl Methane Aglycone

Following its synthesis, this compound undergoes two crucial transformations:

-

Nucleophilic Aromatic Substitution: The fluorine atom on the phenyl ring is displaced by (S)-3-hydroxytetrahydrofuran in the presence of a base, such as potassium tert-butoxide, to form (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone.[1]

-

Reduction of the Carbonyl Group: The ketone is then reduced to a methylene group to yield the diaryl methane intermediate. This reduction can be achieved using various reducing agents, with a common method being the use of triethylsilane (Et₃SiH) in the presence of a Lewis acid like aluminum chloride or boron trifluoride etherate.[2][3] A possible mechanism involves the formation of a benzylic carbocation followed by hydride transfer.

Figure 2: Key steps in the formation of the empagliflozin aglycone.

Stage 3: C-Glycosylation and Deprotection

The final phase of the synthesis involves the coupling of the diaryl methane intermediate with a protected gluconolactone derivative. This is typically achieved through a Grignard reaction, where the aryl iodide is converted to a Grignard reagent, which then attacks the lactone. Subsequent reduction and deprotection of the hydroxyl groups on the glucose moiety yield empagliflozin.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps involving this compound.

| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference(s) |

| Friedel-Crafts Acylation | 2-chloro-5-iodobenzoic acid | This compound | 1. Oxalyl chloride/DMF 2. Fluorobenzene/AlCl₃ | 78.6 - 94 | [4] |

| Nucleophilic Aromatic Substitution & Carbonyl Reduction (multi-step) | This compound | (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 1. (S)-3-hydroxytetrahydrofuran/Base 2. Reducing agent (e.g., TMDS/AlCl₃) | High | |

| Grignard Reaction, Reduction, and Deprotection (four-step sequence) | Diaryl iodide intermediate | Empagliflozin | 1. i-PrMgCl/LiCl 2. Gluconolactone 3. HCl/MeOH 4. Et₃SiH/AlCl₃ | 73 |

Experimental Protocols

Synthesis of this compound

Materials:

-

5-Iodo-2-chlorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Fluorobenzene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (aq)

-

Sodium bicarbonate solution (aq)

-

Brine

-

Anhydrous sodium sulfate

-

Isopropanol

Procedure:

-

To a solution of 5-iodo-2-chlorobenzoic acid in dichloromethane, add a catalytic amount of DMF.

-

Slowly add oxalyl chloride or thionyl chloride and stir the mixture at room temperature until the reaction is complete (TLC monitoring).

-

Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent.

-

Dissolve the resulting crude 2-chloro-5-iodobenzoyl chloride in fluorobenzene.

-

In a separate flask, prepare a suspension of aluminum chloride in fluorobenzene and cool it in an ice bath.

-

Slowly add the solution of 2-chloro-5-iodobenzoyl chloride to the AlCl₃ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until completion.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and wash it successively with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., aqueous isopropanol) to afford pure this compound.

Synthesis of (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone

Materials:

-

This compound

-

(S)-3-hydroxytetrahydrofuran

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound in THF, add (S)-3-hydroxytetrahydrofuran.

-

Cool the mixture and add potassium tert-butoxide portion-wise.

-

Allow the reaction to stir at room temperature until the starting material is consumed (TLC monitoring).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Reduction of (S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone

Materials:

-

(S)-(2-chloro-5-iodophenyl)(4-(tetrahydrofuran-3-yloxy)phenyl)methanone

-

1,1,3,3-Tetramethyldisiloxane (TMDS)

-

Aluminum chloride (AlCl₃)

-

Toluene

Procedure:

-

To a solution of the ketone in toluene, add aluminum chloride.

-

Slowly add TMDS to the mixture at room temperature.

-

Stir the reaction until the ketone is fully consumed (TLC monitoring).

-

Carefully quench the reaction with water.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diaryl iodide intermediate.

Experimental Workflow Visualization

Figure 3: Overall experimental workflow for the synthesis of empagliflozin.

Conclusion

This compound is an indispensable intermediate in the industrial synthesis of empagliflozin. Its efficient preparation via Friedel-Crafts acylation and its subsequent transformations to form the core aglycone structure are critical for the overall success of the synthetic route. Understanding the underlying reaction mechanisms, optimizing reaction conditions, and ensuring high yields and purity at each step are paramount for the cost-effective and large-scale production of this vital antidiabetic medication. This guide provides a foundational understanding for researchers and professionals involved in the development and manufacturing of empagliflozin and related SGLT2 inhibitors.

References

The Pivotal Role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in the Synthesis of SGLT2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium-glucose cotransporter 2 (SGLT2) inhibitors have emerged as a cornerstone in the management of type 2 diabetes, offering a unique insulin-independent mechanism of action. The intricate synthesis of these complex molecules relies on the strategic use of key chemical intermediates. This technical guide provides an in-depth exploration of the critical role of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone in the development of potent SGLT2 inhibitors such as Dapagliflozin and Empagliflozin. We will delve into the synthetic pathways, experimental protocols, and quantitative data associated with this pivotal intermediate, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to this compound

This compound is a diarylketone that serves as a crucial building block in the synthesis of several SGLT2 inhibitors. Its chemical structure, featuring a chlorinated and iodinated phenyl ring linked to a fluorinated phenyl ring through a carbonyl group, provides the necessary reactive sites for the subsequent construction of the complex C-aryl glucoside core of these drugs. The presence of the iodo group is particularly important as it facilitates the formation of an organometallic reagent, which is key to coupling the aryl moiety with the glucose ring.

Chemical Properties:

| Property | Value |

| CAS Number | 915095-86-2 |

| Molecular Formula | C₁₃H₇ClFIO |

| Molecular Weight | 360.55 g/mol |

| Appearance | White to off-white crystalline solid |

Synthesis of this compound

The primary synthetic route to this compound involves a Friedel-Crafts acylation reaction. This section details a common and efficient protocol.

Synthetic Pathway Overview

The synthesis typically starts from 2-chloro-5-iodobenzoic acid, which is first converted to its more reactive acyl chloride derivative. This acyl chloride then undergoes a Friedel-Crafts acylation with fluorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the target ketone.

Caption: Synthetic overview for this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

2-Chloro-5-iodobenzoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (saturated solution)

-

Anhydrous sodium sulfate

-

2-Propanol

-

Water

Procedure:

-

Acyl Chloride Formation: In a reaction vessel, suspend 2-chloro-5-iodobenzoic acid (1.0 eq) in dichloromethane. Add a catalytic amount of DMF. To this suspension, add oxalyl chloride (1.1 eq) dropwise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC or cessation of gas evolution). The solvent is then removed under reduced pressure to yield crude 2-chloro-5-iodobenzoyl chloride.

-

Friedel-Crafts Acylation: In a separate flask, add anhydrous aluminum chloride (1.05 eq) to fluorobenzene (used as both reactant and solvent). Cool the mixture to 0-5 °C. To this, add a solution of the crude 2-chloro-5-iodobenzoyl chloride in a minimal amount of dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Reaction and Work-up: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction is then quenched by carefully pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with 1 M HCl, water, and 1 M NaOH solution, followed by a final wash with saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

-

Crystallization: The crude product is purified by crystallization from a mixture of 2-propanol and water to afford this compound as a white to off-white solid.

Quantitative Data

| Reaction Step | Starting Material | Product | Yield | Purity | Reference |

| Friedel-Crafts Acylation | 2-Chloro-5-iodobenzoic acid | This compound | 78.6% | >98% | [1] |

| Industrial Scale Synthesis | 2-Chloro-5-iodobenzoic acid | This compound | 94% | High | [2] |

| Alternative Route | o-Chlorobenzoic acid | This compound | 95.4% (for an intermediate step) | 98.2% (for an intermediate step) | [3] |

Role in the Synthesis of SGLT2 Inhibitors

This compound is a versatile intermediate for the synthesis of both Dapagliflozin and Empagliflozin. The general strategy involves the conversion of the ketone to a diarylmethane, followed by coupling with a protected glucose derivative.

Synthesis of Dapagliflozin Intermediate

The synthesis of the Dapagliflozin core involves the reduction of the carbonyl group of an ethoxy-substituted derivative of the title compound.

Caption: Synthesis of a key Dapagliflozin intermediate.

Synthesis of Empagliflozin Intermediate

For Empagliflozin, the fluorophenyl group is substituted with a tetrahydrofuran moiety before the reduction of the ketone.

Caption: Synthesis of a key Empagliflozin intermediate.

Multi-step Synthesis Data for Dapagliflozin

| Step | Product | Yield | Purity | Reference |

| Friedel-Crafts Acylation | (2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone | 86.2% | 97.9% | [4] |

| Reduction | 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 94.1% | 95.2% | [4] |

| Final Deprotection | Dapagliflozin | 97.8% | 99.6% | [4] |

| Overall | Dapagliflozin | 26.4% | 99.4% |

Mechanism of Action of SGLT2 Inhibitors

SGLT2 inhibitors exert their therapeutic effect by selectively blocking the sodium-glucose cotransporter 2 in the proximal convoluted tubules of the kidneys. This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

Caption: Mechanism of SGLT2 inhibition in the renal proximal tubule.

Conclusion

This compound is an indispensable intermediate in the efficient and scalable synthesis of leading SGLT2 inhibitors. Its strategic design allows for the facile introduction of the necessary pharmacophoric elements required for potent and selective SGLT2 inhibition. The synthetic routes and experimental protocols detailed in this guide underscore the importance of this compound in the ongoing development of novel antidiabetic therapies. A thorough understanding of its synthesis and application is crucial for chemists and researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

A Literature Review on the Synthesis of Empagliflozin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its unique mechanism of action, which promotes urinary glucose excretion, has established it as a critical therapeutic agent. The synthesis of empagliflozin involves the preparation of a key C-aryl glucoside structure, which is assembled from a complex aglycone and a glucose moiety. This technical guide provides a comprehensive review of the various synthetic strategies reported in the literature for the preparation of key intermediates of empagliflozin, with a focus on the aglycone portion. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and process chemistry.

Core Synthetic Strategies for the Empagliflozin Aglycone

The synthesis of the empagliflozin aglycone, primarily (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran or its bromo-analogue, has been approached through several convergent strategies. These routes typically involve the construction of the diarylmethane core and the introduction of the chiral tetrahydrofuran moiety. The main strategies can be broadly categorized as follows:

-

Friedel-Crafts Acylation followed by Reduction: This is a common and widely reported strategy. It involves the Friedel-Crafts acylation of a substituted benzene with a suitably functionalized benzoic acid derivative to form a benzophenone intermediate. This ketone is then reduced to the corresponding methylene group to furnish the diarylmethane core.

-

Direct Alkylation/Coupling Reactions: These methods involve the direct coupling of two aryl fragments to form the diarylmethane skeleton.

-

Route starting from 4-hydroxybenzyl chloride: This approach utilizes a readily available starting material and builds the molecule sequentially.

This guide will delve into the specifics of these synthetic pathways, providing detailed experimental protocols and quantitative data where available in the literature.

Key Intermediates and Their Synthesis

The primary focus of this review is on the synthesis of the aglycone intermediates that are subsequently coupled with a protected glucose derivative. The two most critical intermediates are:

-

(S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran

-

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

The synthesis of these intermediates often involves common precursors, which will also be discussed.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of key empagliflozin intermediates, as reported in various patents and publications.

Route 1: Friedel-Crafts Acylation and Reduction

This route is one of the most prevalent in the literature for the synthesis of the empagliflozin aglycone. A general workflow for this approach is depicted below.

Caption: General workflow for the synthesis of empagliflozin aglycone via the Friedel-Crafts acylation route.

1. Synthesis of (S)-3-Phenoxytetrahydrofuran

-

Reactants: Phenol, (S)-3-hydroxytetrahydrofuran, binaphthyl diphenyl phosphine (BINAP), N-methyl-1,2,4-triazoline-3,5-dione (MTAD).[1]

-

Solvent: Tetrahydrofuran (THF).[1]

-

Procedure: To a solution of phenol, BINAP, and (S)-3-hydroxytetrahydrofuran in THF, MTAD is added dropwise. The solution is stirred at room temperature overnight. After the reaction is complete, the mixture is filtered, concentrated, and purified to yield (S)-3-phenoxytetrahydrofuran.[1]

2. Synthesis of (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone (Benzophenone Intermediate)

-

Reactants: 2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran, TsCl, EDTA.[1]

-

Solvent: A 2:1 mixture of Tetrahydrofuran (THF) and Dimethylsulfoxide (DMSO).[1]

-

Procedure: To a mixed solution of THF and DMSO, 2-chloro-5-iodobenzoic acid and (S)-3-phenoxytetrahydrofuran are added sequentially, followed by the addition of TsCl. The mixture is stirred at room temperature, and EDTA is slowly added dropwise. The reaction is monitored by TLC. Upon completion, the pH is adjusted to neutral with a dilute acid, and the solvent is removed under reduced pressure. The crude product is filtered, washed with water, and dried to obtain the benzophenone intermediate as a white solid.[1]

3. Synthesis of (S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Aglycone)

-

Reactants: (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone, sodium borohydride, zinc chloride.[1]

-

Solvent: Dry dioxane.[1]

-

Procedure: The benzophenone intermediate is dissolved in dry dioxane, and zinc chloride is added. Sodium borohydride is then added to the mixed solution, and the reaction is stirred at room temperature for 2 hours. The conversion is monitored by HPLC. After completion, the product is extracted with ethyl acetate, washed to neutrality with water, and dried over anhydrous sodium sulfate. The solvent is recovered under reduced pressure to yield the target aglycone.[1]

A similar procedure is reported for the bromo-analogue, (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, starting from 2-chloro-5-bromobenzoic acid.[2][3]

Alternative Reduction of the Benzophenone Intermediate

-

Reactants: (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone, 1,1,3,3-tetramethyldisiloxane (TMDS), Aluminum chloride (AlCl₃).[2][3]

-

Procedure: To a mixture of AlCl₃ and the benzophenone intermediate in toluene, TMDS is added over 1 hour at a temperature below 20 °C. The mixture is stirred for an additional 1.5 hours at 20-23 °C and then cooled. The cooled solution is slowly added to ice-water. The layers are separated, and the organic layer is treated with 3N NaOH. The organic layer is then concentrated and purified.[2][3]

Route 2: Synthesis from 4-Hydroxybenzyl chloride

This synthetic route offers an alternative pathway to a key intermediate.

Caption: Synthetic pathway for the empagliflozin aglycone starting from 4-hydroxybenzyl chloride.

-

Step 1: Synthesis of Compound III

-

Reactants: 4-Hydroxybenzyl chloride, methanesulfonyl chloride, (S)-3-hydroxytetrahydrofuran, N,N-diisopropylethylamine (DIEA).[4]

-

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[4]

-

Procedure: 4-Hydroxybenzyl chloride is dissolved in DCM, and methanesulfonyl chloride is added dropwise at -5 to 0 °C. The reaction proceeds for 2 hours. After completion, the DCM is distilled off to yield an oily substance. This is dissolved in THF, and then DIEA and (S)-3-hydroxytetrahydrofuran are added. The mixture is heated to reflux for 5 hours to yield Compound III.[4]

-

-

Step 2: Synthesis of the Aglycone

-

The subsequent steps involve the reaction of Compound III with 4-iodoaniline to form Compound IV, followed by a diazotization reaction and treatment with cuprous chloride to yield the final aglycone.[4]

-

Quantitative Data Summary

The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Synthesis of (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone

| Starting Materials | Reagents | Solvent | Yield | Purity | Reference |

| 2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran | TsCl, EDTA | THF/DMSO (2:1) | 91.9% | 98.3% | [1] |

| 2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran | TsCl, EDTA | THF/DMSO (2:1) | 92.8% | 98.5% | [1] |

| 5-Iodo-2-chlorobenzoyl chloride, Fluorobenzene | AlCl₃ | DCM | 94% | - | [5] |

Table 2: Synthesis of (S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran

| Starting Material | Reagents | Solvent | Yield | Purity | Reference |

| (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone | Sodium borohydride, Zinc chloride | Dioxane | - | - | [1] |

| (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone | TMDS, AlCl₃ | Toluene | 92% | - | [2][3] |

Glycosylation and Final Steps

The final stage in the synthesis of empagliflozin involves the coupling of the aglycone with a protected glucose derivative, followed by deprotection.

Caption: Final steps in the synthesis of empagliflozin involving glycosylation and deprotection.

A common method involves converting the iodo- or bromo-aglycone into a Grignard or organolithium reagent, which then reacts with a protected D-gluconolactone.[5][6] The resulting lactol is then reduced and deprotected to yield empagliflozin. For instance, an efficient production synthesis involves an I/Mg exchange of the aryl iodide followed by addition to gluconolactone.[6][7] The subsequent in-situ treatment of the lactol with HCl in methanol produces a β-anomeric methyl glycopyranoside, which is then reduced with triethylsilane (Et₃SiH) mediated by AlCl₃ to afford empagliflozin in a 50% overall yield for the final steps.[6][7]

Conclusion

The synthesis of empagliflozin intermediates, particularly the aglycone moiety, has been achieved through various robust and scalable synthetic routes. The Friedel-Crafts acylation followed by reduction remains a popular and well-documented strategy. Alternative routes provide flexibility in the choice of starting materials and reaction conditions. The data presented in this review, including detailed experimental protocols and quantitative yields, offers valuable insights for chemists working on the synthesis of empagliflozin and related SGLT2 inhibitors. Further research may focus on developing even more efficient, cost-effective, and environmentally friendly synthetic methodologies.

References

- 1. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]

- 2. (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 4. Synthesis method of Empagliflozin intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. Empagliflozin synthesis - chemicalbook [chemicalbook.com]

- 6. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN110698467A - Synthetic method of engagliflozin - Google Patents [patents.google.com]

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: A Technical Guide on its Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a halogenated benzophenone derivative primarily recognized as a crucial intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). While its role in synthetic chemistry is well-established, a comprehensive evaluation of its intrinsic biological activities is not extensively documented in publicly available literature. This technical guide consolidates the current understanding of this molecule, addressing its known applications and exploring the potential biological activities based on the broader class of benzophenone compounds. This document aims to provide a foundational resource for researchers and drug development professionals interested in the pharmacological potential of this chemical entity.

Introduction

This compound, with the CAS number 915095-86-2, is a substituted benzophenone. Its molecular structure features a benzoyl group attached to a phenyl ring, with specific halogen substitutions that are pivotal for its role in the multi-step synthesis of Empagliflozin. Empagliflozin is a well-characterized therapeutic agent for the management of type 2 diabetes, acting by inhibiting glucose reabsorption in the kidneys.

Beyond its established utility as a synthetic intermediate, there is emerging interest in the intrinsic biological properties of this compound. The benzophenone scaffold is a common motif in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological effects. Preliminary suggestions indicate that this compound may possess antimicrobial and anti-inflammatory properties. However, it is critical to note that specific and detailed studies quantifying these activities for this compound itself are scarce. This guide, therefore, will also draw upon data from related benzophenone derivatives to infer potential areas of biological relevance.

Synthetic Utility in Drug Development

The primary and well-documented application of this compound is as a key building block in the manufacturing of Empagliflozin. The specific arrangement of its chloro, iodo, and fluoro substituents makes it an ideal precursor for constructing the final, complex structure of the SGLT2 inhibitor.

Below is a generalized workflow illustrating the role of an intermediate like this compound in a drug synthesis pathway.

Technical Guide: Physicochemical Properties and Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological significance of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone (CAS No. 915095-86-2). This compound is a critical intermediate in the synthesis of Empagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT-2) inhibitor used in the management of type 2 diabetes.[1][2][3][] This document details key quantitative data, experimental protocols for its synthesis, and its role in the mechanism of action of SGLT-2 inhibitors.

Physicochemical Properties

This compound is a substituted benzophenone derivative whose structural integrity is crucial for its application in pharmaceutical synthesis.[3] It typically appears as a white crystalline powder.[1][2][5] A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 915095-86-2 | [1][2][3][5] |

| Molecular Formula | C₁₃H₇ClFIO | [2][][5][6] |

| Molecular Weight | 360.55 g/mol | [2][][5][6] |

| Appearance | White powder | [1][2][5] |

| Melting Point | 64-70 °C | [3][] |

| Boiling Point | 414.6 °C (at 760 mmHg) | [1][] |

| Density | 1.752 ± 0.06 g/cm³ | [1][] |

| Solubility | Slightly soluble in Chloroform, soluble in Ethyl Acetate | [] |

| Purity | ≥ 97% | [] |

| XLogP3 | 4.6 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Topological Polar Surface Area | 17.1 Ų | [6] |

Synthesis and Experimental Protocols

The most common industrial synthesis of this compound is achieved via a Friedel-Crafts acylation reaction.[3][5][7] An alternative patented method involves a multi-step process starting from o-chlorobenzoic acid.[7]

Primary Synthesis Method: Friedel-Crafts Acylation

This protocol involves the acylation of fluorobenzene with 2-chloro-5-iodobenzoyl chloride, which is generated in situ from 2-chloro-5-iodobenzoic acid.

Experimental Protocol:

-

Acid Chloride Formation: 2-chloro-5-iodobenzoic acid is suspended in a suitable solvent such as dichloromethane.[2][5] An acylating agent, typically oxalyl chloride (or thionyl chloride), is added to the suspension.[5][7] A catalytic amount of N,N-dimethylformamide (DMF) is introduced dropwise to facilitate the reaction.[5] The mixture is stirred at a controlled temperature, often between 25-30°C, for several hours until the evolution of gas ceases and the solution becomes clear.[5] The solvent is then removed under reduced pressure.[5]

-

Friedel-Crafts Acylation: The resulting crude 2-chloro-5-iodobenzoyl chloride is dissolved in a mixture of fluorobenzene and a solvent.[5] This solution is then added to a suspension of a Lewis acid catalyst, typically aluminium chloride (AlCl₃), in fluorobenzene over a period of hours, maintaining the temperature at approximately 25-30°C.[5] The reaction mixture is stirred for an additional hour upon completion of the addition.[5]

-

Work-up and Purification: The reaction is quenched, and the organic phase is separated. It is washed sequentially with hydrochloric acid (1 M), water, and sodium hydroxide solution (1 M).[2] The organic layer is then washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate.[2] The solvent is distilled off, and the crude product is purified, often by recrystallization from a solvent system like 2-propanol/water, to yield the final product as a white to off-white crystalline solid.[2][5]

-

Characterization: The identity and purity of the final product are confirmed using standard analytical techniques, including Infrared (IR) Spectrometry, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR).[5][8]

References

- 1. This compound CAS 915095-86-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 915095-86-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. (2-Chloro-5-iodo-phenyl)-(4-fluoro-phenyl)-methanone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

Technical Guide: Safety and Handling of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a key intermediate in the synthesis of Empagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1] Empagliflozin is a crucial therapeutic agent in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the safety, handling, and key experimental data related to this compound to ensure its safe and effective use in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for the proper handling and storage of the compound.

| Property | Value | Reference |

| CAS Number | 915095-86-2 | [2] |

| Molecular Formula | C₁₃H₇ClFIO | [2] |

| Molecular Weight | 360.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 64-70 °C | [4] |

| Boiling Point | 414.6±40.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in Chloroform (Slightly), Ethyl Acetate | [4] |

Safety and Hazard Information

This compound is classified as hazardous to the aquatic environment. Appropriate precautions must be taken to avoid environmental release.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Hazardous to the aquatic environment, short-term (Acute) | Acute 1 | H410: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term (Chronic) | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS pictograms: Warning[5]

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw | [5] |

| EC50 | Daphnia magna | - | 0.216 mg/L (48 h) | [5] |

Handling and Storage

-

Handling: Handle in a well-ventilated place. Avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[5][6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

Experimental Protocols

The following protocols are derived from published synthesis routes for this compound.

Synthesis of this compound

This synthesis involves a Friedel-Crafts acylation reaction.[7][8]

Materials:

-

5-Iodo-2-chlorobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-dimethylformamide (DMF) (catalyst)

-

Dichloromethane (solvent)

-

Fluorobenzene

-

Anhydrous aluminum trichloride

-

Hydrochloric acid (1 M)

-

Sodium hydroxide solution (1 M)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, suspend 5-Iodo-2-chlorobenzoic acid in dichloromethane.

-

Add oxalyl chloride and a catalytic amount of DMF. Stir the mixture at room temperature until the solution becomes clear (approximately 3 hours), indicating the formation of the acid chloride.[7]

-

Remove the solvent via rotary evaporation.[7]

-

Dissolve the resulting crude acid chloride in dichloromethane and cool the solution to 0-5 °C.[7]

-

Add fluorobenzene to the cooled solution.[7]

-

Portion-wise, add anhydrous aluminum trichloride while maintaining the temperature below 5 °C.[7]

-

Stir the reaction mixture at 4 °C for 1 hour.[7]

-

Quench the reaction by slowly adding it to an ice-water mixture.[7]

-

Separate the organic phase. Extract the aqueous phase with dichloromethane.[7]

-

Combine the organic phases and wash sequentially with 1 M hydrochloric acid (twice), water (once), and 1 M sodium hydroxide solution (twice).[7]

-

Perform a final wash with saturated sodium chloride solution.[7]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

Purification

The crude this compound can be purified by column chromatography or recrystallization.[7][8]

Recrystallization Procedure:

-

Dissolve the crude product in isopropanol by heating.[8]

-

Cool the solution to 0-5 °C to induce crystallization.[8]

-

Isolate the white solid product by suction filtration.[8]

-

Wash the filter cake with a cold 1:1 mixture of isopropanol and water.[5]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.[2] While specific parameters are not detailed in the searched literature, a general workflow is provided.

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase HPLC method can be developed to assess purity. A typical system would involve a C18 column with a mobile phase gradient of acetonitrile and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Common deuterated solvents for this type of compound include CDCl₃ and DMSO-d₆.[9]

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound.

Role in Empagliflozin Synthesis and Signaling Pathway Context

This compound is a crucial building block in the multi-step synthesis of Empagliflozin. Its synthesis is an early and critical step in the overall manufacturing process.

Caption: Simplified workflow for the synthesis of Empagliflozin highlighting the role of the target intermediate.

The therapeutic effect of the final product, Empagliflozin, is achieved through the inhibition of SGLT2 in the kidneys. This leads to a reduction in glucose reabsorption and an increase in urinary glucose excretion, thereby lowering blood glucose levels.[6] While this compound does not directly interact with this pathway, its structural integrity is paramount for the successful synthesis of the active pharmaceutical ingredient.

Caption: Mechanism of action of Empagliflozin, the downstream product of the target compound.

First Aid and Emergency Procedures

A summary of first aid measures and emergency procedures is provided below. For detailed information, consult the Material Safety Data Sheet (MSDS).[5]

| Situation | Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

| Accidental Release | Avoid dust formation. Collect and arrange disposal. Prevent further spillage or leakage if it is safe to do so. Avoid release to the environment. Collect spillage. |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear a self-contained breathing apparatus for firefighting if necessary. |

This technical guide is intended to provide essential information for the safe handling and use of this compound in a laboratory and research setting. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and comprehensive information.

References

- 1. Page loading... [wap.guidechem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. This compound 915095-86-2 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 4. 915095-86-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 915095-86-2|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 7. This compound | 915095-86-2 [chemicalbook.com]

- 8. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 9. scs.illinois.edu [scs.illinois.edu]

A Comprehensive Technical Guide to CAS 915095-86-2: An Empagliflozin Intermediate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical compound with CAS number 915095-86-2. This key intermediate, instrumental in the synthesis of the SGLT2 inhibitor Empagliflozin, is explored in detail, covering its nomenclature, physicochemical properties, and synthetic protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmaceutical manufacturing.

Compound Identification and Synonyms

The compound identified by CAS number 915095-86-2 is a halogenated benzophenone derivative. Its systematic chemical name is (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone . Due to its role as a precursor in the production of the anti-diabetic drug Empagliflozin, it is also known by several other common names and impurity designations.

A comprehensive list of its synonyms is provided below:

-

Empagliflozin Intermediate-I

-

Empagliflozin Impurity 48

-

Englenet Impurity 16

-

2-chloro-4'-fluoro-5-iodobenzophenone

-

(2-Chloro-5-iodobenzyl)(4-fluorophenyl)methanone

-

Methanone, (2-chloro-5-iodophenyl)(4-fluorophenyl)-

Physicochemical Data

A summary of the key quantitative and qualitative physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 915095-86-2 |

| Molecular Formula | C₁₃H₇ClFIO |

| Molecular Weight | 360.55 g/mol |

| Appearance | White to off-white powder or solid |

| Melting Point | 64-70 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, acetone, and ethanol. |

| Purity (Typical) | ≥98% |

Role in Empagliflozin Synthesis: A Logical Workflow

This compound is a critical starting material in a key synthetic route for Empagliflozin. The following diagram illustrates the logical progression from this intermediate to the final active pharmaceutical ingredient (API).

Caption: Synthetic pathway from the key intermediate to Empagliflozin.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion in the synthesis of Empagliflozin are provided below. These protocols are based on publicly available scientific literature and patents.

Synthesis of this compound

This synthesis is typically achieved through a Friedel-Crafts acylation reaction.

Materials:

-

2-Chloro-5-iodobenzoic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Fluorobenzene

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloro-5-iodobenzoic acid in dichloromethane. Add a catalytic amount of DMF. Slowly add oxalyl chloride or thionyl chloride to the suspension at room temperature. Stir the mixture for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

-

Friedel-Crafts Acylation: In a separate flask, add fluorobenzene and anhydrous aluminum chloride to dichloromethane and cool the mixture in an ice bath to 0-5 °C. To this cooled mixture, slowly add the freshly prepared 2-chloro-5-iodobenzoyl chloride solution from the previous step, ensuring the temperature is maintained below 10 °C.

-

Reaction Monitoring and Quenching: Allow the reaction mixture to stir at a low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Work-up and Isolation: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, 1M NaOH solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography on silica gel to yield a white to off-white solid.[1]

Subsequent Steps in Empagliflozin Synthesis

The following diagram outlines the experimental workflow for the conversion of this compound to a downstream intermediate of Empagliflozin.

Caption: Workflow for the synthesis of a key Empagliflozin precursor.

This guide provides a foundational understanding of CAS 915095-86-2 for professionals in the pharmaceutical field. For further details on specific reaction conditions and safety precautions, it is recommended to consult relevant patents and peer-reviewed scientific literature.

References

Methodological & Application

Application Notes: Synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone

Introduction

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, with CAS number 915095-86-2, is a halogenated benzophenone derivative.[1] It serves as a crucial chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key building block for Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes, and is also an intermediate in the synthesis of Lenvatinib, a multi-targeted tyrosine kinase inhibitor for cancer treatment.[2][3][4] The structural integrity and purity of this intermediate are paramount for the successful and efficient synthesis of these medications.[3]

Chemical Principle: Friedel-Crafts Acylation

The most common and industrially applicable method for synthesizing this compound is the Friedel-Crafts acylation.[5] This reaction is a classic example of electrophilic aromatic substitution.[6] The synthesis involves two primary stages:

-

Formation of the Acylium Ion Electrophile : The process begins with the conversion of 2-chloro-5-iodobenzoic acid into its more reactive acid chloride derivative, 2-chloro-5-iodobenzoyl chloride. This is typically achieved using a chlorinating agent such as oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[7][8] The acid chloride then reacts with a strong Lewis acid catalyst, like anhydrous aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion.[6][9]

-

Electrophilic Attack and Aromatization : The electron-rich aromatic ring of fluorobenzene acts as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation intermediate (a sigma complex). The aromaticity is subsequently restored by the loss of a proton, yielding the final ketone product, this compound.[9]

The resulting ketone is deactivated towards further acylation, which prevents polyacylation and allows for the synthesis of a monoacylated product.[6][10]

Reaction Pathway

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

This protocol details the synthesis of this compound via a two-step, one-pot Friedel-Crafts acylation reaction.

Materials and Reagents

| Reagent | Formula | Mol. Wt. ( g/mol ) | Amount (g) | Moles (mol) | Equiv. |

| 2-Chloro-5-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | 20.0 | 0.071 | 1.0 |

| Oxalyl chloride (2.0 M in DCM) | (COCl)₂ | 126.93 | 9.9 (in 39 mL) | 0.078 | 1.1 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ~8 drops | catalytic | - |

| Fluorobenzene | C₆H₅F | 96.10 | 7.1 | 0.074 | 1.04 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 9.9 | 0.074 | 1.04 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - | - |

| Hydrochloric Acid (1 M) | HCl | 36.46 | As needed | - | - |

| Sodium Hydroxide (1 M) | NaOH | 40.00 | As needed | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Column chromatography setup

Procedure

Step 1: Preparation of 2-Chloro-5-iodobenzoyl Chloride

-

To a suspension of 2-chloro-5-iodobenzoic acid (20.0 g, 0.071 mol) in dichloromethane, add a 2.0 M solution of oxalyl chloride in dichloromethane (39 mL, 0.078 mol).[7][8]

-

Add 8 drops of DMF as a catalyst. The addition of DMF initiates gas formation.[8]

-

Stir the suspension at room temperature. The reaction mixture will gradually become a clear solution over approximately 3 hours.[7][8]

-

Once the reaction is complete (indicated by the cessation of gas evolution and a clear solution), concentrate the mixture on a rotary evaporator to remove the solvent and excess oxalyl chloride.[7][8]

-

Add 15 mL of fresh dichloromethane and evaporate again to ensure complete removal of residual reagents.[7]

Step 2: Friedel-Crafts Acylation

-

Dissolve the crude 2-chloro-5-iodobenzoyl chloride from Step 1 in 30 mL of dichloromethane and cool the flask in an ice bath to 0-5 °C.[7]

-

Add fluorobenzene (7.1 g, 0.074 mol) to the cooled solution.[7]

-

While maintaining the temperature below 5 °C, add anhydrous aluminum trichloride (9.9 g, 0.074 mol) in small portions.[7][8] The reaction is exothermic and careful temperature control is critical.

-

After the addition is complete, continue stirring the reaction mixture at approximately 4 °C for 1 hour.[7]

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice-water mixture.[7][8]

-

Transfer the quenched mixture to a separatory funnel. Separate the organic phase.

-

Extract the aqueous phase with dichloromethane.[7]

-

Combine all organic phases and wash sequentially with 1 M hydrochloric acid (twice), water (once), and 1 M sodium hydroxide solution (twice).[7][8]

-

Perform a final wash with saturated sodium chloride (brine) solution.[7]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

-

Purify the crude oil via column chromatography to yield this compound as a white solid.[7]

Expected Results

| Property | Value |

| Product Name | This compound |

| Appearance | White solid[7] |

| Molecular Formula | C₁₃H₇ClFIO[7] |

| Molecular Weight | 360.55 g/mol [7] |

| Melting Point | 64-70 °C[3] |

| Typical Yield | ~20.1 g (78.6%)[7] |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

References

- 1. CAS 915095-86-2: (2-Chloro-5-iodophenyl)(4-fluorophenyl)me… [cymitquimica.com]

- 2. qingmupharm.com [qingmupharm.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS 915095-86-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN106699570A - Synthesis method for (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone - Google Patents [patents.google.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. This compound | 915095-86-2 [chemicalbook.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Chloro-5-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Friedel-Crafts acylation of various aromatic compounds using 2-chloro-5-iodobenzoyl chloride. This reaction is a cornerstone in synthetic chemistry for the formation of diaryl ketones, which are pivotal intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The protocol herein is designed to be a robust starting point for laboratory-scale synthesis, offering insights into reaction setup, execution, workup, and purification.

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[1] The use of 2-chloro-5-iodobenzoyl chloride as the acylating agent provides a versatile building block, incorporating both chloro and iodo substituents that can be further functionalized. The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to activate the acyl chloride and generate the electrophilic acylium ion.[1] The subsequent attack by an electron-rich aromatic substrate leads to the formation of a ketone. A key advantage of this acylation reaction over alkylation is that the resulting ketone is less reactive than the starting aromatic compound, thus preventing polysubstitution.[1]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

-

Complex Formation and Workup: The ketone product, being a Lewis base, forms a complex with the strong Lewis acid catalyst. An aqueous workup is necessary to decompose this complex and isolate the final product.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the Friedel-Crafts acylation using 2-chloro-5-iodobenzoyl chloride.

Materials and Reagents

-

2-Chloro-5-iodobenzoyl chloride

-

Aromatic substrate (e.g., fluorobenzene, toluene, anisole, xylene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and dilute solutions

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Crushed ice